Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate
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Overview
Description
Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-C][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, an imidazo[2,1-C][1,2,4]triazole ring, and a benzoate ester. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-C][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-C][1,2,4]triazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[7-(4-chlorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate
- Methyl 4-({[7-(4-bromophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate
Uniqueness
Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17FN4O2S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 4-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C19H17FN4O2S/c1-26-17(25)14-4-2-13(3-5-14)12-27-19-22-21-18-23(10-11-24(18)19)16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3 |
InChI Key |
DOSYDYYYJVANPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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